Tetrahydroharmine, (-)- Tetrahydroharmine, (-)-
Brand Name: Vulcanchem
CAS No.: 7671-30-9
VCID: VC17138512
InChI: InChI=1S/C13H16N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-4,7-8,14-15H,5-6H2,1-2H3/t8-/m0/s1
SMILES:
Molecular Formula: C13H16N2O
Molecular Weight: 216.28 g/mol

Tetrahydroharmine, (-)-

CAS No.: 7671-30-9

Cat. No.: VC17138512

Molecular Formula: C13H16N2O

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

Tetrahydroharmine, (-)- - 7671-30-9

Specification

CAS No. 7671-30-9
Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
IUPAC Name (1S)-7-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Standard InChI InChI=1S/C13H16N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-4,7-8,14-15H,5-6H2,1-2H3/t8-/m0/s1
Standard InChI Key ZXLDQJLIBNPEFJ-QMMMGPOBSA-N
Isomeric SMILES C[C@H]1C2=C(CCN1)C3=C(N2)C=C(C=C3)OC
Canonical SMILES CC1C2=C(CCN1)C3=C(N2)C=C(C=C3)OC

Introduction

Chemical Identity and Structural Characteristics

Tetrahydroharmine (C₁₃H₁₆N₂O) belongs to the β-carboline class of indole alkaloids, characterized by a pyrido[3,4-b]indole backbone. Its IUPAC name, 7-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, reflects a methoxy group at position 7 and a methyl group at position 1 (Figure 1) . The (-)-enantiomer exhibits specific stereochemical properties that influence its biological activity, though most studies focus on the racemic mixture due to its natural prevalence .

Physicochemical Properties

THH has a molar mass of 216.284 g/mol and demonstrates moderate solubility in polar solvents:

  • Dimethyl sulfoxide (DMSO): 2 mg/mL

  • Ethanol: 1.5 mg/mL

  • Phosphate-buffered saline (PBS): 0.25 mg/mL .

Its fluorescence under UV light aids in chromatographic identification, while its melting point remains undocumented in literature .

Pharmacological Mechanisms

Serotonin Reuptake Inhibition

Unlike other harmala alkaloids, THH inhibits the serotonin transporter (SERT), increasing synaptic serotonin levels . This dual action—MAO-A inhibition and SERT blockade—may underlie THH’s unique psychotropic profile, though in vivo studies remain limited .

Biosynthesis and Synthetic Pathways

Natural Biosynthesis

In Banisteriopsis caapi, THH arises from the decarboxylation and methylation of tryptophan derivatives. Proposed pathways involve the oxidation of tetrahydro-β-carbolines, though enzymatic steps remain poorly characterized .

Laboratory Synthesis

THH has been synthesized via:

  • Dehydration of 1-hydroxymethyl-tetrahydro-β-carbolines using phosphoric acid (yield: 70–75%) .

  • Oxidative decarboxylation of 1-methyl-tetrahydro-β-carboline-1-carboxylic acid .

These methods highlight the compound’s structural flexibility but face challenges in enantiomeric purity control .

Traditional and Modern Applications

Role in Ayahuasca

THH is a key component of Ayahuasca, a brew used ceremonially by Amazonian indigenous groups. Combined with DMT-containing plants (e.g., Psychotria viridis), THH enables oral DMT activity by mitigating first-pass metabolism . Ethnobotanical studies suggest THH contributes to Ayahuasca’s “heart-opening” effects, though subjective reports vary .

Contemporary Research

Recent studies explore THH’s potential in:

  • Depression treatment: Dual MAO-A/SERT inhibition mirrors mechanisms of some antidepressants .

  • Neuroprotection: Preclinical models suggest β-carbolines mitigate oxidative stress in neurodegeneration .

  • Substance use disorders: Ayahuasca-assisted therapy shows promise in reducing cocaine and alcohol dependence .

Analytical Methods

Chromatographic Identification

Gas chromatography-mass spectrometry (GC-MS) reliably detects THH in plant extracts and biological samples. Characteristic ions include m/z 217 (molecular ion) and 174 (base peak) .

Spectroscopic Techniques

Nuclear magnetic resonance (NMR) confirms THH’s structure, with key signals at δ 3.85 ppm (methoxy group) and δ 2.45 ppm (methyl group) .

Future Directions

Research gaps include:

  • Enantiomer-specific activity: (-)-THH’s distinct pharmacokinetics.

  • Long-term safety: Chronic use effects in Ayahuasca practitioners.

  • Synthetic analogs: Designing derivatives with improved selectivity for MAO-A/SERT.

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